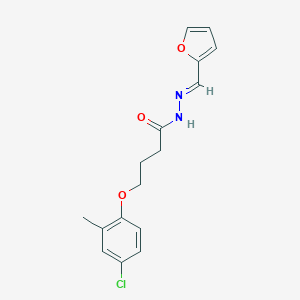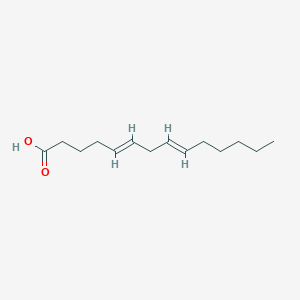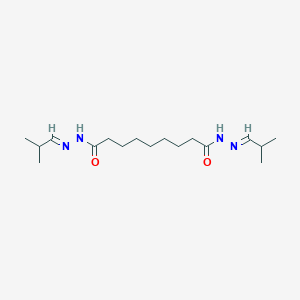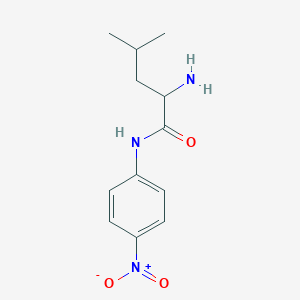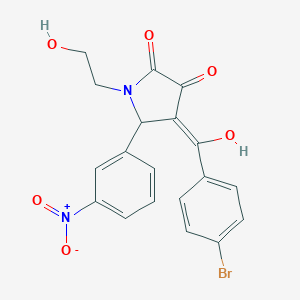
4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as BBHNP, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, studies have suggested that 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one may exert its antitumor effects through the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and transcription.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one exhibits antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to exhibit fluorescent properties, making it a potential probe for imaging applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is its potential as a building block for the synthesis of other compounds. Additionally, 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one exhibits fluorescent properties, making it a potential probe for imaging applications. However, one limitation of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one is its limited solubility in water, which may affect its efficacy in certain applications.
Direcciones Futuras
There are several future directions for the study of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one. One direction is the further investigation of its antitumor activity and mechanism of action. Another direction is the development of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one-based fluorescent probes for imaging applications. Additionally, the synthesis of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one derivatives with improved solubility and efficacy may be explored.
Métodos De Síntesis
4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one can be synthesized through a multi-step synthetic route. The first step involves the reaction of 4-bromobenzoyl chloride with 3-nitroaniline to form 4-(4-bromobenzoyl)-3-nitroaniline. The second step involves the reaction of 4-(4-bromobenzoyl)-3-nitroaniline with ethylene glycol to form 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-3-nitroaniline. The final step involves the cyclization of 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-3-nitroaniline to form 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one.
Aplicaciones Científicas De Investigación
4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential as an antitumor agent. In materials science, 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential as a fluorescent probe. In organic synthesis, 4-(4-bromobenzoyl)-3-hydroxy-1-(2-hydroxyethyl)-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied for its potential as a building block for the synthesis of other compounds.
Propiedades
Fórmula molecular |
C19H15BrN2O6 |
|---|---|
Peso molecular |
447.2 g/mol |
Nombre IUPAC |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(2-hydroxyethyl)-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C19H15BrN2O6/c20-13-6-4-11(5-7-13)17(24)15-16(21(8-9-23)19(26)18(15)25)12-2-1-3-14(10-12)22(27)28/h1-7,10,16,23-24H,8-9H2/b17-15- |
Clave InChI |
MASJPGGXQHEUAN-ICFOKQHNSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C(=O)N2CCO |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-N'-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B228549.png)
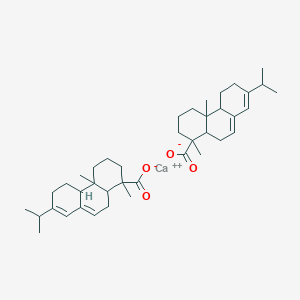
![(5Z)-3-benzyl-5-[(4-chloroanilino)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B228561.png)
![5-bromo-2-hydroxy-N'-[(1E)-2-methylpropylidene]benzohydrazide](/img/structure/B228565.png)
![4-[2-(2-Furoyl)carbohydrazonoyl]phenyl benzoate](/img/structure/B228570.png)

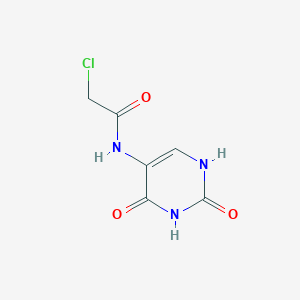

![2-[4-oxo-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228594.png)
![2-[4-oxo-2-[(2E)-2-[(4-propoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-5-yl]acetic acid](/img/structure/B228595.png)
